2,5-Piperazinedione, 3-(2-methylpropyl)-6-(phenylmethyl)-, (3S,6R)-
Description
This cyclic dipeptide, with the systematic name 2,5-Piperazinedione, 3-(2-methylpropyl)-6-(phenylmethyl)-, (3S,6R)-, is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring substituted with a 2-methylpropyl (isobutyl) group at position 3 and a phenylmethyl (benzyl) group at position 4. Its stereochemistry, (3S,6R), is critical for its bioactivity and molecular interactions. The compound is produced by microbial strains such as Streptomyces cellulosae YIM PH20352 and exhibits potent antifungal activity against Candida albicans (MIC = 2 μg/mL) . Its structure combines hydrophobic (isobutyl, benzyl) and aromatic (benzyl) moieties, influencing its solubility, membrane permeability, and target specificity.
Properties
IUPAC Name |
(3R,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMOMIYLJMOQJ-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40785602 | |
| Record name | (3R,6S)-3-Benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40785602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-30-3 | |
| Record name | (3R,6S)-3-Benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40785602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Piperazinedione, 3-(2-methylpropyl)-6-(phenylmethyl)-, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in various fields of research. This compound is structurally characterized by its piperazine ring and has been investigated for its potential therapeutic applications, particularly in antimicrobial and neuroprotective contexts.
- Chemical Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- CAS Registry Number : 14474-78-3
- IUPAC Name : 2,5-Piperazinedione, 3-(2-methylpropyl)-6-(phenylmethyl)-
Antimicrobial Properties
Research has demonstrated that 2,5-piperazinedione derivatives exhibit antimicrobial activity against various pathogens. For instance:
- A compound similar to 2,5-piperazinedione was identified in Lactobacillus plantarum, showing antifungal activity against Aspergillus flavus .
- The compound's mechanism of action may involve interference with microbial cell wall synthesis and protein synthesis pathways .
Neuroprotective Effects
Recent studies have indicated that this compound possesses neuroprotective properties:
- In a zebrafish model, it was shown to protect against okadaic acid-induced neurotoxicity by reducing oxidative stress levels .
- Molecular docking studies suggest a strong affinity for antioxidant enzymes like glutathione peroxidase and glutathione-S-transferase, indicating a potential mechanism for its neuroprotective effects .
Case Studies
-
Zebrafish Model Study :
- Objective : To evaluate the neuroprotective effects of the compound.
- Findings : Pre-treatment with the compound significantly reduced reactive oxygen species production and cell death induced by neurotoxic agents. Gene expression analysis indicated upregulation of antioxidant genes post-treatment .
- Antifungal Activity Assessment :
Data Tables
| Compound Name | Antimicrobial Activity | Source |
|---|---|---|
| 2,5-Piperazinedione, 3-(2-methylpropyl)-6-(phenylmethyl)- | Yes | Lactobacillus plantarum |
| 3,6-bis(2-methylpropyl)-2,5-piperazinedione | Yes | Halomonas pacifica |
| Biological Effect | Model Used | Result Summary |
|---|---|---|
| Neuroprotection | Zebrafish | Reduced oxidative stress and cell death |
| Antifungal | In vitro | Effective inhibition of Aspergillus growth |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 2,5-piperazinedione exhibit notable antimicrobial activity. For instance, a study highlighted the compound's effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as potential antibiotics or preservatives in pharmaceuticals .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of piperazinedione derivatives may provide therapeutic benefits in these contexts .
Role in Drug Design
2,5-Piperazinedione serves as a scaffold for developing new peptide-based drugs. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. This versatility makes it a valuable starting point for synthesizing novel therapeutics aimed at various diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
DKPs are a class of cyclic dipeptides with diverse biological activities. Below is a comparative analysis of structurally related compounds, focusing on substituents, stereochemistry, and bioactivity:
Table 1: Structural and Functional Comparison of Selected 2,5-Piperazinedione Derivatives
Key Observations
Substituent Effects :
- The phenylmethyl group in the target compound enhances aromatic interactions with fungal cell membranes or enzymes, contributing to its potency against C. albicans. In contrast, the bis(2-methylpropyl) analog () lacks aromaticity but shows broad antifungal activity, likely due to increased lipophilicity from dual aliphatic chains.
- Indole-containing DKPs (e.g., cyclo(L-Leu-L-Trp)) may target intracellular pathways via π-π stacking or hydrogen bonding, but their bioactivity remains underexplored .
Stereochemical Influence :
- The (3S,6R) configuration of the target compound distinguishes it from (3S,6S) analogs like cyclo(Ala-Leu) (). Stereochemistry affects binding to chiral biological targets, as seen in the target compound’s selective antifungal activity compared to less active stereoisomers.
Bioactivity Trends :
- Antifungal activity correlates with substituent hydrophobicity and membrane penetration. The target compound’s benzyl group may disrupt fungal membrane integrity more effectively than aliphatic chains.
- Antimicrobial breadth : The bis(2-methylpropyl) derivative () inhibits both bacteria (Staphylococcus aureus) and fungi (Fusarium), suggesting broader target interactions.
Sources and Biosynthesis: Microbial strains (Streptomyces, Bacillus) produce these DKPs via non-ribosomal peptide synthetases (NRPS) or cyclodipeptide synthases. Substituent diversity arises from precursor amino acids (e.g., phenylalanine for benzyl groups, leucine for isobutyl) .
Research Findings and Data
Table 2: Antifungal Activity of Selected DKPs
| Compound | MIC against C. albicans (μg/mL) | MIC against Aspergillus spp. (μg/mL) | MIC against Fusarium spp. (μg/mL) |
|---|---|---|---|
| Target Compound | 2 | Not tested | Not tested |
| 3,6-Bis(2-methylpropyl)-piperazinedione | Not reported | 64 (vs. A. flavus) | 64–128 (vs. F. oxysporum) |
| Cyclo(L-Leu-L-Trp) | Not reported | Not reported | Not reported |
Q & A
Q. What are the key structural features of (3S,6R)-3-(2-methylpropyl)-6-(phenylmethyl)-2,5-piperazinedione, and how do they influence its physicochemical properties?
- Methodological Answer: The compound’s stereochemistry (3S,6R) and substituents (isobutyl at C3, benzyl at C6) dictate properties like solubility, hydrophobicity (logP ≈ 2.5), and stability. Techniques such as X-ray crystallography confirm stereochemistry , while reversed-phase HPLC assesses purity (>95%) and solubility in polar solvents (e.g., DMSO). Computational modeling (e.g., COSMO-RS) predicts partitioning behavior, critical for membrane permeability in biological assays .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assign stereochemistry via coupling constants (e.g., J3,6 for cis/trans configuration) and Nuclear Overhauser Effect (NOE) .
- Mass Spectrometry (GC-MS/LC-MS): Confirm molecular weight (C₁₅H₂₀N₂O₂; MW 276.33) and fragmentation patterns .
- IR Spectroscopy: Identify carbonyl stretching frequencies (νC=O ~1680 cm⁻¹) and hydrogen bonding .
Advanced Research Questions
Q. How does the stereochemistry (3S,6R) affect biological activity compared to other stereoisomers (e.g., 3S,6S or 3R,6R)?
- Methodological Answer: Enantioselective synthesis (e.g., Sharpless epoxidation or enzymatic resolution) generates stereoisomers . Biological testing (e.g., antimicrobial assays) reveals differences: (3S,6R) shows 2-fold higher activity against Staphylococcus aureus (MIC 32 µg/mL) than (3S,6S) . Chiral HPLC (Chiralpak IA column) separates isomers for individual evaluation .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Standardize assays: Use consistent cell lines (e.g., ATCC strains) and solvent controls (DMSO <0.1%) .
- Purity validation: Ensure >98% purity via LC-MS to exclude confounding impurities .
- Structure-activity relationship (SAR) analysis: Compare with analogs (e.g., cyclo(Leu-Val) derivatives) to isolate substituent effects .
Q. What synthetic strategies are effective for introducing the 2-methylpropyl and phenylmethyl groups during piperazinedione synthesis?
- Methodological Answer:
- Solid-phase peptide synthesis (SPPS): Use Fmoc-protected amino acids (e.g., Fmoc-Leu-OH) for regioselective alkylation .
- Mitsunobu reaction: Install bulky substituents (e.g., isobutyl) with DIAD/TPP .
- Post-synthetic modification: Benzylation via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Q. How can researchers design experiments to assess its mechanism in antimicrobial activity?
- Methodological Answer:
- Minimum inhibitory concentration (MIC) assays: Test against Gram-positive/negative strains (e.g., E. coli ATCC 25922) .
- Time-kill kinetics: Monitor bactericidal effects over 24 hours .
- Transcriptomics: RNA-seq identifies downregulated pathways (e.g., cell wall biosynthesis) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer:
- Storage: -20°C under argon; lyophilized form retains stability >12 months .
- Solubility: Prepare stock solutions in anhydrous DMSO (stored at -80°C; avoid freeze-thaw cycles) .
- Stability testing: Monitor degradation via LC-MS (e.g., hydrolysis of diketopiperazine ring) .
Q. How can researchers evaluate its potential as a kinase inhibitor?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
